molecular formula C12H20O B14259691 3,4-Dodecadien-2-one CAS No. 235746-26-6

3,4-Dodecadien-2-one

Cat. No.: B14259691
CAS No.: 235746-26-6
M. Wt: 180.29 g/mol
InChI Key: UQSVWRNPUPDJBL-UHFFFAOYSA-N
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Description

3,4-Dodecadien-2-one is an organic compound with the molecular formula C12H20O It is characterized by the presence of two conjugated double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dodecadien-2-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dodecadien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,4-Dodecadien-2-ol.

    Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dodecadien-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dodecadien-2-one involves its interaction with molecular targets through its conjugated diene system and ketone group. These functional groups allow the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2,4-Dodecadienal: Another compound with a conjugated diene system and an aldehyde group.

    3,6-Dodecadien-1-ol: Contains a conjugated diene system and an alcohol group.

    Dodeca-3,4-dien-2-one: A structural isomer with similar chemical properties.

Properties

CAS No.

235746-26-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9,11H,3-8H2,1-2H3

InChI Key

UQSVWRNPUPDJBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C=CC(=O)C

Origin of Product

United States

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